1-(3-methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine
Description
This compound features a piperazine core substituted at the 1-position with a 3-methoxyphenyl group and at the 4-position with a piperidin-4-yl moiety modified by a (oxan-2-yl)methyl group.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-4-[1-(oxan-2-ylmethyl)piperidin-4-yl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O2/c1-26-21-7-4-5-20(17-21)25-14-12-24(13-15-25)19-8-10-23(11-9-19)18-22-6-2-3-16-27-22/h4-5,7,17,19,22H,2-3,6,8-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSJZMIHKYERMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)CC4CCCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the Tetrahydropyran-2-ylmethyl Group: This step involves the reaction of piperidine with tetrahydropyran-2-ylmethyl chloride under basic conditions to form the desired intermediate.
Attachment of the Methoxyphenyl Group: The final step involves the reaction of the intermediate with 3-methoxyphenylboronic acid in the presence of a palladium catalyst to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The piperidine ring can be reduced to form a piperazine ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Formation of 1-(3-hydroxyphenyl)-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)piperazine.
Reduction: Formation of 1-(3-methoxyphenyl)-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperazin-4-yl)piperazine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3-methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group may facilitate binding to aromatic residues in the target protein, while the piperidine and piperazine rings provide structural stability. The tetrahydropyran-2-ylmethyl group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Structural Differences and Implications
Methoxy Position : The target compound’s 3-methoxyphenyl group (vs. 2-methoxy in ) may alter receptor binding orientation. Meta-substitution could reduce steric hindrance in orthosteric pockets compared to ortho-substituted analogues.
Piperidine Substituents : The (oxan-2-yl)methyl group introduces a six-membered oxygen-containing ring, differing from nitrobenzyl or phenethyl groups. This could:
- Enhance solubility via hydrogen bonding with the ether oxygen.
- Reduce D2 affinity if bulkiness impedes binding to the hydrophobic pocket.
Receptor Selectivity : Compounds with cyclohexyl spacers (e.g., ) show high 5-HT1A selectivity, suggesting the target compound’s piperidine-oxan motif might favor similar serotonergic activity.
Pharmacological and Physicochemical Properties
- Synthetic Routes : Similar to intermediates in , the target compound could be synthesized via reductive amination or nucleophilic substitution, using tetrahydropyran-2-ylmethyl bromide as a key reagent.
- Docking Analysis : If the oxan group aligns with hydrophobic regions of the D2 receptor (e.g., near TM3/TM5 helices), moderate affinity is plausible, though lower than nitrobenzyl derivatives due to reduced π-π stacking .
Biological Activity
1-(3-Methoxyphenyl)-4-{1-[(oxan-2-yl)methyl]piperidin-4-yl}piperazine, also known by its CAS number 2034501-21-6, is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including its interactions with various biological targets, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a piperazine core substituted with a methoxyphenyl group and an oxan-2-yl methyl group, which may influence its biological properties.
1. Dopamine D2 Receptor Affinity
Research indicates that derivatives of piperazine compounds exhibit significant affinity for dopamine D2 receptors. A related study synthesized several compounds, including 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine, which showed a Ki value of 54 nM for D2 receptor binding . This suggests that similar compounds may also exhibit notable interactions with dopamine receptors.
2. Antitumor and Antimicrobial Activity
The biological evaluation of piperazine derivatives has shown promising antitumor and antimicrobial activities. A study synthesized a series of piperazine-based compounds and evaluated their antitumor, antibacterial, and antifungal properties. The results indicated moderate to strong activity against various bacterial strains, suggesting potential therapeutic applications in treating infections .
3. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. For instance, piperidine derivatives have demonstrated effectiveness as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's . The synthesized compounds exhibited strong inhibitory activity against urease, indicating their potential in managing conditions such as kidney stones .
Research Findings
Case Study 1: Synthesis and Testing
A recent study synthesized several new piperazine derivatives to evaluate their biological activities. Among them, the compound exhibited significant antibacterial properties against Salmonella typhi and Bacillus subtilis, with IC50 values indicating strong efficacy compared to standard drugs .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been performed to understand the interaction of these compounds with biological targets. The docking analysis revealed stable interactions between the compounds and key amino acids in the D2 receptor, suggesting a mechanism for their pharmacological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
